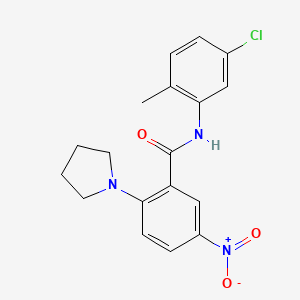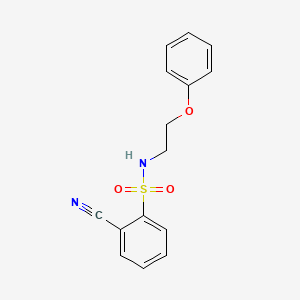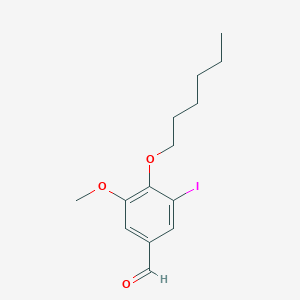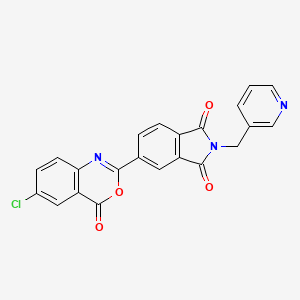
N-(5-chloro-2-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide, also known as SNS-032, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential therapeutic applications in cancer treatment.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, breast, prostate, colon, and lung cancer cells. This compound has also been shown to enhance the effectiveness of other cancer treatments, including radiation therapy and chemotherapy.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide inhibits CDKs, which are enzymes that regulate the cell cycle and cell division. CDKs are frequently overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting CDKs, this compound can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). This compound has also been shown to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-chloro-2-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide is its broad-spectrum activity against a variety of cancer cell lines. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Careful dose optimization and toxicity studies are necessary to ensure that this compound is safe for use in humans.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide. One potential direction is to investigate its use in combination with other cancer treatments, such as immunotherapy or targeted therapies. Another direction is to explore its potential use in other diseases beyond cancer, such as neurodegenerative disorders or viral infections. Additionally, further studies are needed to optimize the dosing and delivery of this compound to maximize its therapeutic potential while minimizing toxicity.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-12-4-5-13(19)10-16(12)20-18(23)15-11-14(22(24)25)6-7-17(15)21-8-2-3-9-21/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBZICCZUFYENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4199665.png)
![ethyl 1-[3-(phenylthio)propanoyl]-3-piperidinecarboxylate](/img/structure/B4199666.png)
![N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4199672.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B4199675.png)
![N-(3-bromo-4-methylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4199678.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(2-naphthyloxy)butanamide](/img/structure/B4199682.png)
![3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4199686.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B4199689.png)
![3-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4199692.png)

![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4199708.png)

![6-(2-bromophenyl)-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4199721.png)
